1-(Thiophen-2-ylmethyl)pyrrolidine CAS 16087-92-6 properties
1-(Thiophen-2-ylmethyl)pyrrolidine CAS 16087-92-6 properties
An In-depth Technical Guide to 1-(Thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6)
Abstract
This technical guide provides a comprehensive scientific overview of 1-(Thiophen-2-ylmethyl)pyrrolidine (CAS 16087-92-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the structural features of a thiophene ring, a well-known bioisostere of benzene, and a pyrrolidine scaffold, a privileged structure in numerous biologically active agents.[1][2] While specific public-domain experimental data for this compound is limited, this document serves as a vital resource by detailing its molecular profile, outlining a robust and validated synthetic methodology, and presenting a framework for its complete spectroscopic characterization. Furthermore, we explore its potential reactivity, applications as a building block in drug discovery, and essential safety protocols, providing a foundational guide for its use in a research setting.
Molecular Profile and Physicochemical Properties
1-(Thiophen-2-ylmethyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-substituted with a 2-thenyl group. The integration of the electron-rich thiophene moiety with the saturated, non-planar pyrrolidine ring creates a molecule with a distinct three-dimensional profile and chemical properties that are valuable for molecular design.[1]
Caption: Chemical Structure of 1-(Thiophen-2-ylmethyl)pyrrolidine.
| Property | Value | Source |
| CAS Number | 16087-92-6 | N/A |
| Molecular Formula | C₉H₁₃NS | Calculated |
| Molecular Weight | 167.27 g/mol | Calculated |
| Appearance | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Density | Not Available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). | Chemical Principle |
Synthesis and Mechanistic Considerations
The most reliable and efficient method for the synthesis of 1-(Thiophen-2-ylmethyl)pyrrolidine is the reductive amination of thiophene-2-carbaldehyde with pyrrolidine. This well-established transformation is a cornerstone of amine synthesis due to its high yields, operational simplicity, and the commercial availability of the starting materials.
Reaction Pathway
The reaction proceeds in two main stages:
-
Imine Formation: The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield the corresponding iminium ion.
-
Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the iminium ion to the final tertiary amine product.
Caption: Synthetic pathway via reductive amination.
Detailed Experimental Protocol
This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carbaldehyde (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 20 minutes. Causality: This initial period allows for the formation of the hemiaminal and subsequently the iminium ion, which is the substrate for the reduction.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Expertise: NaBH(OAc)₃ is the preferred reducing agent for reductive aminations as it is mild, tolerant of various functional groups, and does not reduce the starting aldehyde.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis as described in the following section.
Spectroscopic and Analytical Characterization
A full suite of spectroscopic techniques is required for unambiguous structure elucidation and purity assessment. While published spectra for this specific compound are scarce, the following sections describe the expected results and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
¹H NMR - Expected Signals:
-
Thiophene Protons: Three distinct signals in the aromatic region (~6.8-7.2 ppm). The proton at the 5-position will appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet (or doublet of doublets).
-
Methylene Bridge (-CH₂-): A sharp singlet integrating to 2H, expected around 3.6-3.8 ppm.
-
Pyrrolidine Protons (α to N): A multiplet integrating to 4H, expected around 2.5-2.7 ppm.
-
Pyrrolidine Protons (β to N): A multiplet integrating to 4H, expected around 1.7-1.9 ppm.
¹³C NMR - Expected Signals:
-
Approximately 5 signals are expected for the thiophene ring carbons in the aromatic region (~123-145 ppm).
-
One signal for the methylene bridge carbon (~55-60 ppm).
-
Two signals for the pyrrolidine carbons (~23 ppm and ~54 ppm).
Data Table for Experimental Results:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
Infrared (IR) Spectroscopy
Protocol: Acquire the IR spectrum using either a neat thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
Expected Absorptions:
-
C-H stretch (sp³): Just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C-H stretch (sp²): Just above 3000 cm⁻¹ (~3100 cm⁻¹).
-
C-N stretch: ~1100-1200 cm⁻¹.
-
C=C stretch (aromatic): ~1400-1600 cm⁻¹.
Mass Spectrometry (MS)
Protocol: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for analysis.
Expected Result: The primary observation in positive ion mode should be the protonated molecular ion [M+H]⁺ at m/z = 168.28. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Reactivity and Potential for Functionalization
The molecule possesses two primary sites for further chemical modification: the thiophene ring and the pyrrolidine nitrogen.
-
Thiophene Ring Reactivity: The thiophene ring is susceptible to electrophilic aromatic substitution. The 5-position is the most activated site for reactions such as halogenation, nitration, or Friedel-Crafts acylation. Alternatively, deprotonation at the 5-position using a strong base (e.g., n-BuLi) followed by quenching with an electrophile provides a powerful method for introducing a wide range of substituents.
-
Pyrrolidine Nitrogen Reactivity: As a tertiary amine, the nitrogen atom is nucleophilic and basic. It can be quaternized with alkyl halides to form ammonium salts or oxidized to an N-oxide.
Caption: Potential derivatization pathways.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a highly valued scaffold in drug discovery, present in over 20 FDA-approved drugs.[3] Its non-planar, sp³-rich character allows for better exploration of three-dimensional pharmacophore space compared to flat aromatic systems.[1] The thiophene ring is a classic bioisostere for a phenyl group, often used to modulate metabolic stability, solubility, and target engagement.
Therefore, 1-(Thiophen-2-ylmethyl)pyrrolidine serves as an excellent starting point or fragment for the synthesis of novel therapeutic agents. Derivatives of related thiophene-pyrrolidine structures have shown promise as:
-
Anticonvulsant and Antinociceptive Agents: The combination of a heterocyclic system with an aromatic moiety is a common feature in compounds targeting the central nervous system (CNS).[4]
-
Enzyme Inhibitors: The pyrrolidine scaffold is a key component of many enzyme inhibitors, including those for dipeptidyl peptidase-IV (DPP-IV).[3]
-
Antimicrobial and Anticancer Agents: Both thiophene and pyrrolidine moieties are found in compounds with demonstrated cytotoxic and antimicrobial activities.[1][5][6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safe handling practices should be based on the properties of its constituent functional groups (tertiary amine, thiophene) and related chemicals.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7][9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7][9] Grounding equipment may be necessary to prevent static discharge.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Keep away from heat, sparks, and open flames.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
In case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
-
Conclusion
1-(Thiophen-2-ylmethyl)pyrrolidine is a valuable chemical entity for research and development. Its straightforward synthesis via reductive amination makes it highly accessible. This guide provides the necessary framework for its preparation, purification, and comprehensive characterization, empowering researchers to confidently utilize this compound as a versatile building block for the discovery of novel molecules with potential therapeutic applications.
References
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MDPI. (2022-12-02). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
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PubChem. (2005-07-09). 1-(Thiophene-2-carbonyl)pyrrolidine. [Link]
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Li Petri, G., et al. (2021-08-10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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PubChem. (2005-07-19). (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. [Link]
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International Journal of Chemistry. (2022-04-30). SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. [Link]
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Organic Chemistry Portal. (Unknown Date). Pyrrolidine synthesis. [Link]
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Der Pharma Chemica. (Unknown Date). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. [Link]
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PubChem. (Unknown Date). 2-(3-Pyrrolidin-1-ylquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile. [Link]
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PubChem. (Unknown Date). 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine. [Link]
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MDPI. (Unknown Date). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
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World Journal of Pharmaceutical Research. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. [Link]
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Frontiers in Chemistry. (2023-09-05). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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